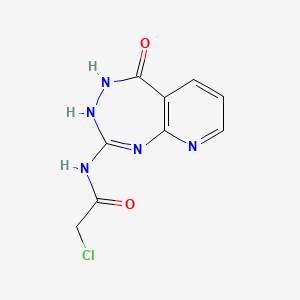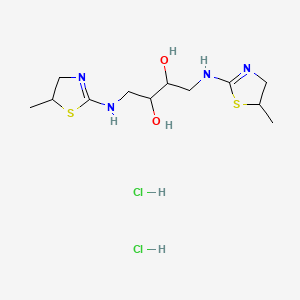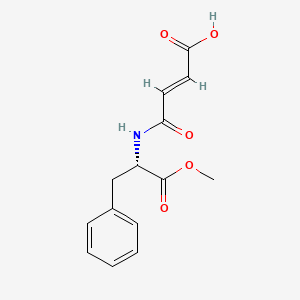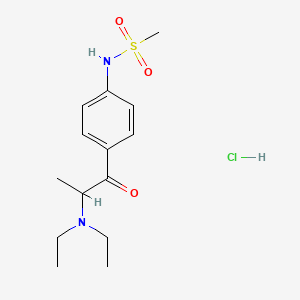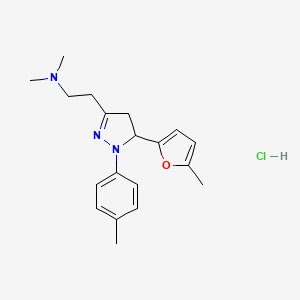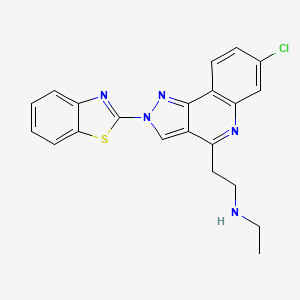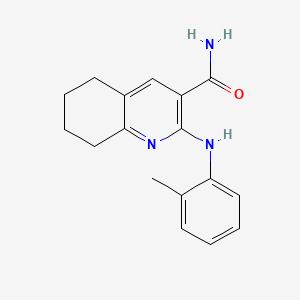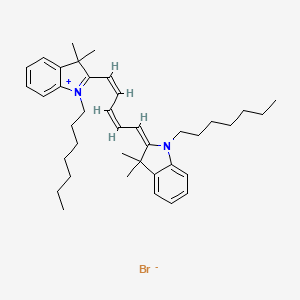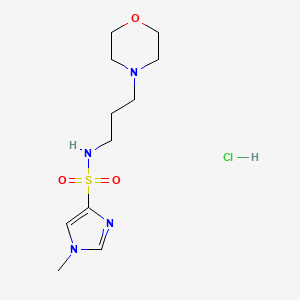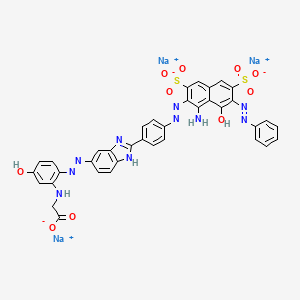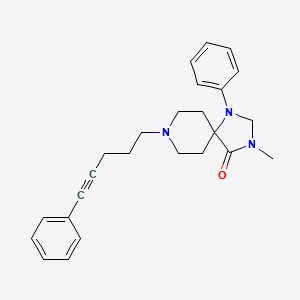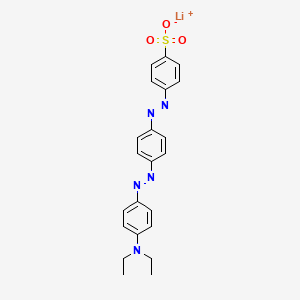
Lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of azo groups, which are nitrogen-nitrogen double bonds, and a sulphonate group attached to a benzene ring. The lithium ion is associated with the sulphonate group, contributing to the compound’s overall stability and solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate typically involves a multi-step process. The initial step often includes the diazotization of p-(diethylamino)aniline, followed by coupling with p-aminobenzene sulphonate. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salts formed during the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulphonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents such as nitric acid or sulfuric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in staining techniques for microscopy due to its azo dye properties.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.
Industry: Utilized in the production of dyes and pigments, as well as in analytical chemistry for detecting various ions and compounds.
Mecanismo De Acción
The mechanism of action of lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate involves its interaction with molecular targets through its azo and sulphonate groups. The azo groups can participate in electron transfer reactions, while the sulphonate group enhances solubility and ionic interactions. These properties enable the compound to act as a dye, binding to specific substrates and altering their optical properties.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium p-((p-((p-(methylamino)phenyl)azo)phenyl)azo)benzenesulphonate
- Lithium p-((p-((p-(ethylamino)phenyl)azo)phenyl)azo)benzenesulphonate
- Lithium p-((p-((p-(dimethylamino)phenyl)azo)phenyl)azo)benzenesulphonate
Uniqueness
Lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate is unique due to the presence of diethylamino groups, which impart distinct electronic and steric properties. These characteristics influence the compound’s reactivity, solubility, and interaction with other molecules, making it particularly valuable in specific applications such as dye synthesis and analytical chemistry.
Propiedades
Número CAS |
84732-32-1 |
|---|---|
Fórmula molecular |
C22H22LiN5O3S |
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
lithium;4-[[4-[[4-(diethylamino)phenyl]diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C22H23N5O3S.Li/c1-3-27(4-2)21-13-9-19(10-14-21)25-23-17-5-7-18(8-6-17)24-26-20-11-15-22(16-12-20)31(28,29)30;/h5-16H,3-4H2,1-2H3,(H,28,29,30);/q;+1/p-1 |
Clave InChI |
XHJGMLSNEAAFDN-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


